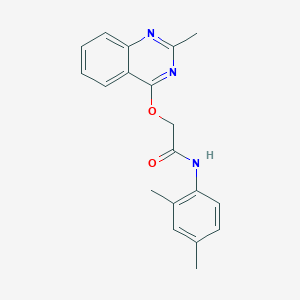
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione, also known as MTDP, is a heterocyclic organic compound with a molecular formula of C7H6N2O2S. It is a yellow crystalline powder that is soluble in water and organic solvents. MTDP has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
科学的研究の応用
Synthesis of Tetramic Acids and Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has been a subject of study. For instance, Mulholland, Foster, and Haydock (1972) developed methods to synthesize 1- and 5-Methylpyrrolidine-2,4-diones and their anhydro-derivatives. They also explored condensation reactions of certain diones with aromatic aldehydes, yielding (E)-5-arylmethylene derivatives (Mulholland, Foster, & Haydock, 1972).
Chemical Reactions and Derivatives
Several studies have delved into the chemical reactions of pyrrolin-2,5-diones. Mahboobi, Eluwa, Koller, Popp, and Schollmeyer (2000) investigated the condensation of 3-amino-4-(3-indolyl)pyrrolin-2,5-diones with aldehydes and ketones, leading to the formation of imines and subsequent pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones (Mahboobi et al., 2000).
Biological Activities
Several cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and evaluated for their biological activities. For instance, Butler et al. (1987) assessed these compounds for their ability to reverse electroconvulsive shock-induced amnesia in mice, exploring the effects of ring size, heteroatoms, and alkyl substituents on their activity (Butler et al., 1987).
Inhibition of Glycolic Acid Oxidase
Rooney et al. (1983) synthesized a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives and studied them as inhibitors of glycolic acid oxidase (GAO). They found that compounds with large lipophilic 4-substituents were generally potent, competitive inhibitors of GAO (Rooney et al., 1983).
Antibacterial Activity
The compound 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, obtained unexpectedly in a synthesis process, displayed moderate antibacterial activity against S. aureus and E. coli (Angelov, Terziyska, & Georgiev, 2023).
特性
IUPAC Name |
3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHAVUDESZHEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

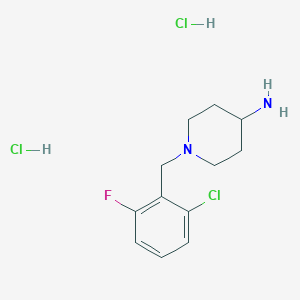
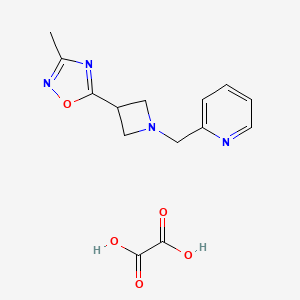

![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)
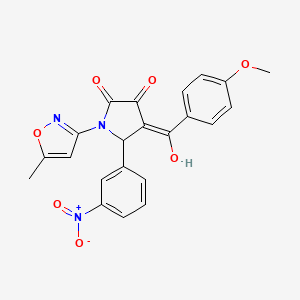


![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)

![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)
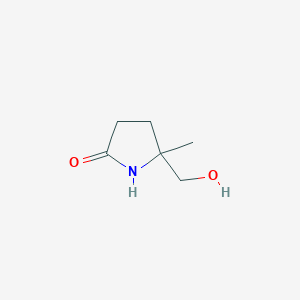

![N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2639365.png)
